molecular formula C8H18O4SSi B14463689 Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate CAS No. 72458-52-7

Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate

Cat. No.: B14463689
CAS No.: 72458-52-7
M. Wt: 238.38 g/mol
InChI Key: JQIRMQOBKLLWNC-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group attached to a sulfonate ester. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate typically involves the reaction of 2-methyl-3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate involves the formation of a stable intermediate through the interaction of the trimethylsilyl group with various functional groups. This intermediate can undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for similar purposes in organic synthesis.

    Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.

    Trimethylsilyl acetate: Used in the protection of hydroxyl groups.

Uniqueness

Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is unique due to its specific structure, which combines the properties of a sulfonate ester with a trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable reagent in organic synthesis.

Properties

CAS No.

72458-52-7

Molecular Formula

C8H18O4SSi

Molecular Weight

238.38 g/mol

IUPAC Name

trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate

InChI

InChI=1S/C8H18O4SSi/c1-7(9)8(2,3)13(10,11)12-14(4,5)6/h1-6H3

InChI Key

JQIRMQOBKLLWNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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